Ethyl 5-iodoquinoline-8-carboxylate
Description
Properties
Molecular Formula |
C12H10INO2 |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
ethyl 5-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3 |
InChI Key |
SNPRAVMXVGDFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)I)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodoquinoline-8-carboxylate can be achieved through various methods. One common approach involves the iodination of quinoline derivatives followed by esterification. For instance, starting with 5-aminoquinoline, iodination can be carried out using iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide. The resulting 5-iodoquinoline can then be esterified with ethyl chloroformate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed for ester hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, dihydroquinoline derivatives, and quinoline carboxylic acids.
Scientific Research Applications
Ethyl 5-iodoquinoline-8-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-iodoquinoline-8-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The iodine atom and the quinoline ring structure allow it to bind to specific sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The ethyl ester group may also play a role in enhancing the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
Key Observations :
- Halogenation: The iodine atom in this compound provides superior leaving-group ability compared to hydroxyl or fluoro substituents, enabling efficient participation in metal-catalyzed reactions .
Functional Group Variations
- Ethyl 8-hydroxyquinoline-5-carboxylate: The hydroxyl group at C5 limits its use in coupling reactions but enhances metal-chelating properties, making it relevant in analytical chemistry .
- Ethyl isoquinoline-6-carboxylate: Isoquinoline analogs (e.g., CAS 106778-43-2) exhibit distinct pharmacological profiles due to differences in ring geometry, often showing higher affinity for CNS targets compared to quinoline derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-iodoquinoline-8-carboxylate, and how can reaction conditions be optimized?
- This compound is typically synthesized via halogenation or carboxylation of quinoline derivatives. Key steps include iodine substitution at the 5-position and esterification at the 8-position. Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent polarity, and temperature to enhance yield. Detailed protocols should include characterization via -NMR, -NMR, and mass spectrometry to confirm purity and structural integrity .
Q. What spectroscopic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the quinoline backbone and substituent positions. For iodine-containing compounds, -NMR or X-ray crystallography may resolve ambiguities. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Raw spectral data should be compared with computational predictions (e.g., density functional theory) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Reproducibility requires strict adherence to documented protocols, including reagent purity (e.g., anhydrous solvents), reaction time, and inert atmosphere conditions. Supplementary materials should provide step-by-step procedures, failure case analyses, and raw data (e.g., TLC plates, HPLC chromatograms). Peer validation through independent replication is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard for determining bond lengths, angles, and iodine positioning. For example, fractional atomic coordinates (e.g., C1 at [0.82920, 0.23276, 0.64227]) and isotropic displacement parameters () from studies on analogous quinoline esters (e.g., Ethyl 5,6-dihydroxybenzofuran-3-carboxylate) can guide refinement . Advanced users should validate hydrogen bonding networks via Olex2 and cross-check with DFT calculations .
Q. What statistical methods are appropriate for analyzing bioactivity data of this compound in pharmacological studies?
- Dose-response curves (e.g., IC) require nonlinear regression models (e.g., Hill equation). For comparative studies, ANOVA or Student’s -test (with Bonferroni correction) assesses significance. Machine learning tools (e.g., QSAR models) can predict bioactivity based on iodine’s electronic effects. Raw datasets must include triplicate measurements and error bars .
Q. How should researchers address contradictions in literature regarding the compound’s reactivity?
- Contradictions often arise from varying experimental conditions (e.g., solvent polarity, temperature). A meta-analysis of published data, supplemented by controlled experiments (e.g., kinetic studies under standardized conditions), can isolate variables. Critical evaluation should reference primary sources (e.g., PubChem, IUPAC guidelines) and avoid unreliable platforms like consumer-grade chemical databases .
Q. What strategies optimize the compound’s solubility for in vitro testing?
- Solubility can be enhanced via co-solvents (e.g., DMSO-water mixtures), micellar encapsulation, or derivatization (e.g., converting the ester to a water-soluble carboxylate salt). Phase solubility diagrams and Hansen solubility parameters guide solvent selection. Stability assays (e.g., HPLC monitoring) ensure the compound does not degrade in solution .
Q. How can computational chemistry predict the compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) models binding affinities to proteins like cytochrome P450. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations assess stability of ligand-receptor complexes over nanosecond timescales. Validation against experimental IC data is critical .
Methodological Guidelines
- Data Reporting : Include raw crystallographic coordinates (CIF files), NMR spectra (with integration values), and statistical outputs (e.g., p-values, R) in supplementary materials .
- Ethical Compliance : Document safety protocols (e.g., glove use, fume hoods) for handling iodine-containing compounds, referencing OSHA guidelines .
- Literature Review : Prioritize peer-reviewed journals over preprint servers. Use tools like SciFinder to track synthetic methodologies and bioactivity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
